molecular formula C29H21N3O4 B11692076 N-[3-(3-methylphenoxy)-5-nitrophenyl]-2-phenylquinoline-4-carboxamide

N-[3-(3-methylphenoxy)-5-nitrophenyl]-2-phenylquinoline-4-carboxamide

Cat. No.: B11692076
M. Wt: 475.5 g/mol
InChI Key: PSEWGDZVCOCBTL-UHFFFAOYSA-N
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Description

N-[3-(3-methylphenoxy)-5-nitrophenyl]-2-phenylquinoline-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-methylphenoxy)-5-nitrophenyl]-2-phenylquinoline-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-methylphenoxy)-5-nitrophenyl]-2-phenylquinoline-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and nitrophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride can be used as reducing agents.

    Substitution: Halogenating agents like chlorine or bromine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated or alkylated derivatives depending on the substituents introduced.

Scientific Research Applications

N-[3-(3-methylphenoxy)-5-nitrophenyl]-2-phenylquinoline-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-[3-(3-methylphenoxy)-5-nitrophenyl]-2-phenylquinoline-4-carboxamide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. Additionally, it may inhibit specific enzymes involved in cell proliferation pathways, contributing to its potential anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(3-methylphenoxy)propyl]-2H-1,3-benzodioxol-5-amine
  • N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)benzamide
  • 3-methyl-N-[3-(3-methylphenoxy)propyl]-1-butanamine hydrochloride

Uniqueness

N-[3-(3-methylphenoxy)-5-nitrophenyl]-2-phenylquinoline-4-carboxamide stands out due to its unique combination of a quinoline core with phenyl and nitrophenyl groups. This structural arrangement imparts specific electronic and steric properties that make it suitable for various applications in research and industry. Its ability to interact with DNA and proteins also distinguishes it from other similar compounds, highlighting its potential in medicinal chemistry.

Properties

Molecular Formula

C29H21N3O4

Molecular Weight

475.5 g/mol

IUPAC Name

N-[3-(3-methylphenoxy)-5-nitrophenyl]-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C29H21N3O4/c1-19-8-7-11-23(14-19)36-24-16-21(15-22(17-24)32(34)35)30-29(33)26-18-28(20-9-3-2-4-10-20)31-27-13-6-5-12-25(26)27/h2-18H,1H3,(H,30,33)

InChI Key

PSEWGDZVCOCBTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

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